REACTION_CXSMILES
|
C(OC(COC(=O)C)CNC([C:10]1[C:15](I)=[C:14]([NH2:17])[C:13](I)=[C:12](C(NCC(OC(=O)C)COC(=O)C)=O)[C:11]=1I)=O)(=O)C.[O:39]1[CH2:43][CH2:42][CH2:41][CH:40]1[C:44](Cl)=[O:45]>CN(C)C(=O)C>[O:39]1[CH:43]=[CH:42][CH:41]=[C:40]1[C:44]([NH:17][C:14]1[CH:15]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:45]
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(C)=O)OC(C)=O)I)COC(C)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0°-5° for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared as in part A of Example 18) at 0°-5°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was purged through the solution for 0.25 hour
|
Duration
|
0.25 h
|
Type
|
CUSTOM
|
Details
|
the N,N-dimethylacetamide was removed in vacuo at 40°
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
the solution was washed successively with cold aqueous sodium bicarbonate (2×50 mL), water (2×50 mL) and saturated sodium chloride (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |